molecular formula C10H15N3O B223824 N-(3-aminopropyl)-6-methylpyridine-3-carboxamide

N-(3-aminopropyl)-6-methylpyridine-3-carboxamide

Cat. No. B223824
M. Wt: 193.25 g/mol
InChI Key: JAWYILMUYXCSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)-6-methylpyridine-3-carboxamide, also known as PAC, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. PAC is a derivative of pyridine and has been synthesized through various methods.

Mechanism Of Action

The mechanism of action of N-(3-aminopropyl)-6-methylpyridine-3-carboxamide is not fully understood. However, it has been suggested that N-(3-aminopropyl)-6-methylpyridine-3-carboxamide may exert its effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. N-(3-aminopropyl)-6-methylpyridine-3-carboxamide may also interact with neurotransmitter receptors, including the NMDA receptor and the serotonin receptor.

Biochemical And Physiological Effects

N-(3-aminopropyl)-6-methylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects. N-(3-aminopropyl)-6-methylpyridine-3-carboxamide can induce apoptosis in cancer cells and can inhibit angiogenesis, which is the process of new blood vessel formation. N-(3-aminopropyl)-6-methylpyridine-3-carboxamide can also increase the levels of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages And Limitations For Lab Experiments

N-(3-aminopropyl)-6-methylpyridine-3-carboxamide has several advantages for lab experiments, including its small size, high solubility, and low toxicity. N-(3-aminopropyl)-6-methylpyridine-3-carboxamide can easily penetrate cell membranes and can be used in various in vitro and in vivo assays. However, the limitations of N-(3-aminopropyl)-6-methylpyridine-3-carboxamide include its instability in certain solvents and its potential to form complexes with metal ions, which can interfere with some assays.

Future Directions

For the study of N-(3-aminopropyl)-6-methylpyridine-3-carboxamide include the development of N-(3-aminopropyl)-6-methylpyridine-3-carboxamide-based drugs, the exploration of its mechanism of action, and the optimization of its pharmacokinetic properties.

Synthesis Methods

N-(3-aminopropyl)-6-methylpyridine-3-carboxamide can be synthesized through various methods, including the reaction between 6-methylpyridine-3-carboxylic acid and 1,3-diaminopropane in the presence of a coupling agent. Another method involves the reaction between 6-methylpyridine-3-carboxylic acid and 3-aminopropylamine in the presence of an activating agent. The purity and yield of N-(3-aminopropyl)-6-methylpyridine-3-carboxamide can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

N-(3-aminopropyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. N-(3-aminopropyl)-6-methylpyridine-3-carboxamide has been shown to have anticancer properties and can inhibit the growth of various cancer cell lines. N-(3-aminopropyl)-6-methylpyridine-3-carboxamide has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, N-(3-aminopropyl)-6-methylpyridine-3-carboxamide has been studied as a potential treatment for depression and anxiety disorders.

properties

Product Name

N-(3-aminopropyl)-6-methylpyridine-3-carboxamide

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-(3-aminopropyl)-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C10H15N3O/c1-8-3-4-9(7-13-8)10(14)12-6-2-5-11/h3-4,7H,2,5-6,11H2,1H3,(H,12,14)

InChI Key

JAWYILMUYXCSGG-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCN

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCN

Origin of Product

United States

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